molecular formula C12H24O3 B1210579 (1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate CAS No. 74367-33-2

(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate

Cat. No.: B1210579
CAS No.: 74367-33-2
M. Wt: 216.32 g/mol
InChI Key: YXISVHDWGVMPGJ-UHFFFAOYSA-N
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Description

(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate is an organic compound with the molecular formula C12H24O3 It is a derivative of propanoic acid and is characterized by the presence of a hydroxy group and a methylpropanoate ester group

Scientific Research Applications

(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safety protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate typically involves the esterification of 2-methylpropanoic acid with (1-hydroxy-2,4,4-trimethylpentan-3-yl) alcohol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylpropanoic acid or 2-methylpropanone.

    Reduction: Formation of (1-hydroxy-2,4,4-trimethylpentan-3-yl) alcohol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active alcohol and acid components. These interactions can modulate enzyme activity and cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Hydroxy-2,4,4-trimethylpentan-3-yl) acetate
  • (1-Hydroxy-2,4,4-trimethylpentan-3-yl) butanoate
  • (1-Hydroxy-2,4,4-trimethylpentan-3-yl) hexanoate

Uniqueness

(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate is unique due to its specific combination of a hydroxy group and a methylpropanoate ester group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

(1-hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-8(2)11(14)15-10(9(3)7-13)12(4,5)6/h8-10,13H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXISVHDWGVMPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C(C)CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868303
Record name propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74367-33-2
Record name Propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name propanoic acid, 2-methyl-, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate
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(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate
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(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate
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(1-Hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate

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